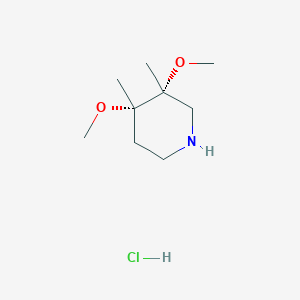![molecular formula C21H29Cl2FN2O2 B2357920 1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride CAS No. 1052420-34-4](/img/structure/B2357920.png)
1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride is a complex organic compound known for its versatile applications in various scientific fields. This compound combines a phenoxy group, a piperazine ring, and a fluorinated phenyl ring, making it a significant molecule for research in medicinal chemistry, pharmacology, and chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride typically involves several steps:
Preparation of the phenoxy intermediate by reacting ethylphenol with a suitable chlorinating agent to form the chlorinated phenoxy compound.
Formation of the piperazine intermediate by reacting 4-fluoroaniline with a suitable amine group protector and subsequent cyclization.
Coupling of the intermediates via a nucleophilic substitution reaction to form the final product.
Industrial Production Methods: Industrially, the synthesis can be scaled up using batch or continuous flow reactors. Optimization of reaction conditions, such as temperature, pressure, and solvents, is crucial to maximize yield and purity. Catalysts and co-catalysts may be employed to enhance the reaction rates.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under specific conditions.
Reduction: The phenyl rings may be subjected to hydrogenation to reduce any double bonds.
Substitution: The fluorine atom can be replaced by other halogens or functional groups in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with a palladium catalyst.
Substituting agents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products:
Oxidation products: Ketones, carboxylic acids.
Reduction products: Hydrogenated aromatic rings.
Substitution products: Fluorine-substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is studied for its unique structural properties, making it a valuable intermediate for synthesizing novel organic molecules.
Biology: In biological research, 1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride is investigated for its potential as a bioactive compound that interacts with specific cellular receptors or enzymes.
Medicine: This molecule has garnered attention for its potential therapeutic applications, particularly in developing new pharmaceuticals targeting neurological and cardiovascular diseases.
Industry: Industrially, it can be used as a precursor for manufacturing advanced materials or as a reagent in chemical processes requiring a specific functional group configuration.
Mecanismo De Acción
The compound's mechanism of action is closely tied to its ability to bind and modulate specific molecular targets:
It may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways.
The phenoxy and piperazine groups provide a scaffold that facilitates binding to receptor sites, potentially altering their conformation and activity.
Fluorination enhances its ability to interact with hydrophobic pockets within proteins, increasing its efficacy and specificity.
Comparación Con Compuestos Similares
1-(4-ethoxyphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol
1-(4-ethylphenoxy)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol
1-(4-ethylphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol
Uniqueness:
The presence of an ethyl group on the phenoxy ring provides distinct steric and electronic effects compared to its analogs.
The fluorinated phenyl ring enhances lipophilicity and can improve the compound's pharmacokinetic properties.
The combination of these features may result in higher selectivity and potency in its biological activity.
There you have it—a comprehensive exploration of the compound 1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride. Fascinating stuff, right?
Propiedades
IUPAC Name |
1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O2.2ClH/c1-2-17-3-9-21(10-4-17)26-16-20(25)15-23-11-13-24(14-12-23)19-7-5-18(22)6-8-19;;/h3-10,20,25H,2,11-16H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBHHWYGCBYLCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
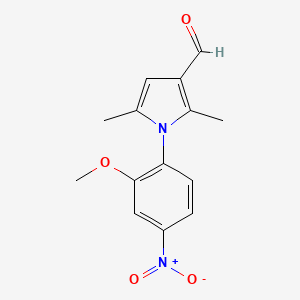
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2357838.png)
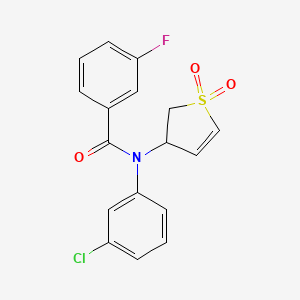
![3-(thiophen-2-yl)-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2357845.png)
![2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2357846.png)
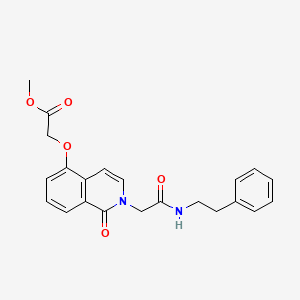
![3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2357849.png)
![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2357850.png)
![Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate](/img/structure/B2357851.png)

![(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2357854.png)
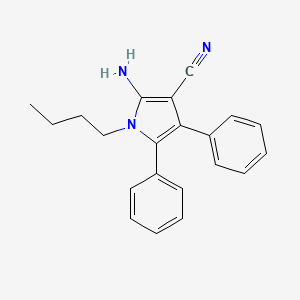
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide](/img/structure/B2357856.png)
